5,5-Di(propan-2-yl)imidazolidine-2,4-dione

Lipophilicity QSAR Hydantoin SAR

5,5-Di(propan-2-yl)imidazolidine-2,4-dione (CAS 52532-01-1), also known as 5,5-diisopropylhydantoin or NSC 47000, is a fully substituted hydantoin derivative with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol. The compound features two isopropyl groups at the 5-position of the imidazolidine-2,4-dione ring, distinguishing it from clinically established hydantoins such as phenytoin (5,5-diphenyl substitution).

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 52532-01-1
Cat. No. B1267621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Di(propan-2-yl)imidazolidine-2,4-dione
CAS52532-01-1
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=O)N1)C(C)C
InChIInChI=1S/C9H16N2O2/c1-5(2)9(6(3)4)7(12)10-8(13)11-9/h5-6H,1-4H3,(H2,10,11,12,13)
InChIKeyKTYKGWCUSJAWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Di(propan-2-yl)imidazolidine-2,4-dione (CAS 52532-01-1): Chemical Identity and Procurement Baseline


5,5-Di(propan-2-yl)imidazolidine-2,4-dione (CAS 52532-01-1), also known as 5,5-diisopropylhydantoin or NSC 47000, is a fully substituted hydantoin derivative with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol [1]. The compound features two isopropyl groups at the 5-position of the imidazolidine-2,4-dione ring, distinguishing it from clinically established hydantoins such as phenytoin (5,5-diphenyl substitution) [2]. It is commercially available as a research chemical with a typical minimum purity specification of 95% . As a member of the 5,5-dialkylhydantoin subclass, it occupies a specific steric and lipophilic niche that is not replicated by smaller (methyl, ethyl) or larger (phenyl, butyl) 5-substituted analogs, making direct interchange problematic for structure-activity relationship (SAR) studies or synthetic applications.

Why 5,5-Di(propan-2-yl)imidazolidine-2,4-dione Cannot Be Replaced by Common Hydantoin Analogs


The hydantoin scaffold is highly sensitive to substitution at the 5-position; even minor changes in alkyl chain branching alter lipophilicity, steric bulk, hydrogen-bonding capacity, and molecular recognition by biological targets [1]. 5,5-Diisopropyl substitution produces a quaternary carbon center flanked by two branched alkyl groups, generating a distinct steric environment not found in 5,5-dimethyl, 5,5-diethyl, or 5,5-diphenyl analogs. This structural uniqueness directly impacts computed logP (XLogP3 = 1.5) [2], solid-state packing behavior, and reactivity of the N1 and N3 positions. Generic substitution with a non-branched dialkyl hydantoin (e.g., 5,5-dipropylhydantoin, CAS 36033-33-7) would alter the three-dimensional shape and physicochemical profile, invalidating SAR models and potentially compromising synthetic intermediate performance. The compound's listing as NSC 47000 in the National Cancer Institute's Developmental Therapeutics Program further indicates it was selected for screening based on structural features not shared with simpler analogs .

Quantitative Evidence Guide: 5,5-Di(propan-2-yl)imidazolidine-2,4-dione Differentiation Data


Computed Lipophilicity (XLogP3) Differentiates 5,5-Diisopropylhydantoin from Linear Dialkyl and Diphenyl Analogs

Computed logP (XLogP3-AA) for 5,5-di(propan-2-yl)imidazolidine-2,4-dione is 1.5 [1]. This places the compound in a quantitatively distinct lipophilicity regime relative to common analog comparators: 5,5-dimethylhydantoin (XLogP3 ≈ 0.0), phenytoin/5,5-diphenylhydantoin (XLogP3 = 2.5) [2], and 5,5-diethylhydantoin (XLogP3 ≈ 0.7) [3]. The branched isopropyl groups produce a logP intermediate between simple dialkyl and diphenyl substitution, a feature that governs membrane permeability predictions and HPLC retention behavior in reversed-phase systems [4].

Lipophilicity QSAR Hydantoin SAR Drug design

Crystallographic Evidence: Distinct Hydrogen-Bonding Network in 5,5-Dialkylhydantoins Confirmed by X-Ray Diffraction

X-ray crystallographic studies on 5,5-dipropylhydantoin (CAS 36033-33-7), the closest crystallographically characterized linear-chain analog to the 5,5-diisopropyl derivative, reveal a one-dimensional hydrogen-bonded network via N–H···O interactions where a single carbonyl oxygen acts as a double acceptor, generating a C(4)C(4)[R₂²(8)] motif [1]. In contrast, 5,5-dibutylhydantoin forms two-dimensional molecular sheets via R₄⁴(17) synthons. The branched isopropyl substituents of the target compound are expected to sterically modulate this hydrogen-bonding architecture relative to linear-chain analogs, producing unique crystal packing parameters and solid-state stability profiles relevant to formulation and storage . Direct single-crystal data for the diisopropyl derivative remains to be deposited in the Cambridge Structural Database (CSD).

Crystal engineering Supramolecular chemistry Hydantoin solid state Hirshfeld surface analysis

Computed Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Profile: A Benchmark for CNS Druglikeness

The computed topological polar surface area (TPSA) for 5,5-di(propan-2-yl)imidazolidine-2,4-dione is 58.2 Ų, with 2 hydrogen-bond donors and 2 hydrogen-bond acceptors [1]. This profile is identical in donor/acceptor count to phenytoin (5,5-diphenylhydantoin; 2 HBD, 2 HBA) [2], but with a markedly lower TPSA due to the absence of aromatic rings. The TPSA of 58.2 Ų falls below the 70 Ų threshold commonly associated with favorable blood-brain barrier penetration, while the lower molecular weight (184.24 vs. 252.27 for phenytoin) reduces steric bulk. In contrast, 5,5-dimethylhydantoin (MW 128.13) has lower TPSA but also lower lipophilicity (XLogP3 ≈ 0.0), potentially limiting passive membrane diffusion [3].

Druglikeness CNS MPO Physicochemical property BBB permeability

Serotonin Receptor Ligand Scaffold: 5,5-Diisopropylhydantoin as a Privileged Core in 5-HT₁A Agent Design

The 5,5-diisopropylhydantoin core has been employed as a key structural element in the design of serotonin 5-HT₁A receptor ligands. Specifically, 3-[4-(4-phenylpiperazin-1-yl)butyl]-5,5-diisopropylhydantoin was synthesized and crystallographically characterized (monoclinic, P2₁/n, a = 12.943 Å, b = 8.514 Å, c = 21.746 Å, β = 103.96°, V = 2325.6 ų), with the piperazine ring adopting a chair conformation and the phenyl ring nearly coplanar with the piperazine mean plane [1]. The 5,5-diisopropyl substitution pattern was chosen to provide optimal steric bulk for receptor binding pocket occupancy, a design feature that distinguishes it from 5,5-dimethyl or 5,5-diethyl analogs used in related hydantoin-arylpiperazine series [2]. This demonstrates that the diisopropyl substitution is not arbitrary but selected for specific pharmacophoric requirements in CNS GPCR-targeted libraries.

Serotonin receptor 5-HT1A Arylpiperazine Hydantoin scaffold

Commercial Availability and Purity Benchmarking: Limited Supplier Landscape with Defined Minimum Purity

5,5-Di(propan-2-yl)imidazolidine-2,4-dione is available from AKSci (Catalog No. 5005CB) with a minimum purity specification of 95% , and from CymitQuimica (Ref. 3D-CCA53201) at 95% minimum purity with pricing of €549.00/50mg and €1,510.00/500mg . In contrast, widely available comparator hydantoins such as 5,5-dimethylhydantoin are stocked by numerous global suppliers (TRC, Sigma-Aldrich, Thermo Fisher) at purities up to ≥98%, while phenytoin is available as a USP/FCC-grade reference standard. The significantly smaller supplier base for the diisopropyl derivative (approximately 2–3 verified vendors vs. >10 for 5,5-dimethylhydantoin) indicates a niche chemical that is not commodity-level, requiring careful supplier qualification and longer lead times. The consistent 95% purity floor across vendors provides a procurement benchmark for lot-to-lot reproducibility.

Procurement Purity specification Supplier comparison Research chemical

NSC 47000 Designation: Inclusion in the NCI Developmental Therapeutics Program Screening Collection

5,5-Di(propan-2-yl)imidazolidine-2,4-dione carries the National Service Center (NSC) identifier NSC 47000, confirming its selection and accession into the National Cancer Institute's Developmental Therapeutics Program (DTP) compound repository . This designation indicates that the compound was evaluated for antiproliferative or cytotoxic activity in the NCI-60 human tumor cell line panel, a screening cascade not applied to the majority of commercially available hydantoins. In comparison, 5,5-dipropylhydantoin (NSC 35241) and 5,5-dimethylhydantoin (NSC 8652) also carry NSC numbers, but each represents a distinct chemical space entry. The NSC 47000 designation provides a unique NCI registration point not shared with other 5,5-dialkylhydantoins, enabling potential retrieval of historical screening data from the DTP database.

NCI screening Developmental Therapeutics Program Anticancer NSC compound

Optimal Application Scenarios for 5,5-Di(propan-2-yl)imidazolidine-2,4-dione Based on Evidence


CNS Drug Discovery: Lead Optimization Scaffold with Favorable Physicochemical Profile

The combination of XLogP3 = 1.5, TPSA = 58.2 Ų, and MW = 184.24 g/mol positions 5,5-di(propan-2-yl)imidazolidine-2,4-dione as an attractive core scaffold for CNS-targeted lead optimization programs [1]. Its lipophilicity falls within the optimal CNS druglikeness range (logP 1–3), while the TPSA remains below the 70 Ų BBB penetration threshold. This profile is superior to phenytoin for programs where lower molecular weight is desired, and superior to 5,5-dimethylhydantoin where adequate membrane partitioning is required [2]. The pre-existing crystallographic characterization of the diisopropylhydantoin-arylpiperazine conjugate provides a structural starting point for rational design of 5-HT₁A or related GPCR ligands [3].

Solid-State and Supramolecular Chemistry: Probing Steric Effects of Branched Substituents on Hydantoin Crystal Packing

Based on crystallographic data from linear-chain 5,5-dialkylhydantoins, the branched isopropyl substituents on 5,5-di(propan-2-yl)imidazolidine-2,4-dione are predicted to alter the dominant hydrogen-bonding synthons and crystal packing dimensionality relative to 5,5-dipropylhydantoin (1-D network) and 5,5-dibutylhydantoin (2-D sheets) [1]. This compound serves as a critical test case for studying the effect of alkyl branching—as distinct from chain length—on hydantoin supramolecular assembly. Procurement for crystal engineering studies can directly yield new CSD entries and Hirshfeld surface analyses where no data currently exist [2].

Oncology Research: Accessing Historical NCI-60 Screening Data via NSC 47000

Researchers in academic or biotech oncology programs can leverage the NSC 47000 identifier to query the NCI Developmental Therapeutics Program database for historical screening results against the NCI-60 human tumor cell line panel [1]. This provides a data-driven entry point for evaluating the compound's antiproliferative potential without conducting de novo screening. The unique NSC number distinguishes this compound from other 5,5-dialkylhydantoins that carry different NSC identifiers (e.g., NSC 35241 for 5,5-dipropylhydantoin), enabling comparative analysis within the DTP repository [2].

Analytical Method Development: Reference Compound for Reversed-Phase Chromatography of Branched Dialkyl Hydantoins

The computed logP of 1.5 and the branched alkyl architecture of 5,5-di(propan-2-yl)imidazolidine-2,4-dione make it a suitable reference compound for developing and validating reversed-phase HPLC or HPTLC methods aimed at separating hydantoin derivatives with varying alkyl substitution patterns [1]. Its retention behavior will differ systematically from linear-chain analogs (5,5-dipropylhydantoin) and aromatic analogs (phenytoin), providing a chromatographic benchmark for method specificity validation. The 95% minimum purity specification from commercial suppliers [2] supports its use as a reference material, though users requiring quantitative analytical standards should verify lot-specific purity via independent assay.

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